Cas no 817209-42-0 (4-Chloro-8-methylcinnoline)

4-Chloro-8-methylcinnoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-8-methylcinnoline
- SCHEMBL10757356
- 817209-42-0
- 4-Chloro-8-methyl-cinnoline
- A916180
-
- インチ: InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3
- InChIKey: SCAKAABZAJCYJB-UHFFFAOYSA-N
- SMILES: CC1=CC=CC2=C(Cl)C=NN=C12
計算された属性
- 精确分子量: 178.0297759g/mol
- 同位素质量: 178.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 25.8Ų
4-Chloro-8-methylcinnoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM185682-1g |
4-chloro-8-methylcinnoline |
817209-42-0 | 95% | 1g |
$1530 | 2021-06-17 | |
Alichem | A449041790-1g |
4-Chloro-8-methylcinnoline |
817209-42-0 | 95% | 1g |
$1378.65 | 2023-09-01 | |
Crysdot LLC | CD11052905-1g |
4-Chloro-8-methylcinnoline |
817209-42-0 | 95+% | 1g |
$1623 | 2024-07-18 | |
Chemenu | CM185682-1g |
4-chloro-8-methylcinnoline |
817209-42-0 | 95% | 1g |
$1591 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687328-1g |
4-Chloro-8-methylcinnoline |
817209-42-0 | 98% | 1g |
¥11029.00 | 2024-07-28 | |
Ambeed | A615081-1g |
4-Chloro-8-methylcinnoline |
817209-42-0 | 95+% | 1g |
$1326.0 | 2025-02-25 |
4-Chloro-8-methylcinnoline 関連文献
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1. 348. Cinnolines. Part XIX. The preparation and reactions of some 8-nitro-4-hydroxy-and 4-hydroxyBz-methyl-cinnolinesJ. R. Keneford,J. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 1702
4-Chloro-8-methylcinnolineに関する追加情報
Research Brief on 4-Chloro-8-methylcinnoline (CAS: 817209-42-0) in Chemical Biology and Pharmaceutical Applications
4-Chloro-8-methylcinnoline (CAS: 817209-42-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the chloro and methyl substituents on the cinnoline core, make it a promising scaffold for the development of novel bioactive molecules.
Recent studies have explored the synthetic pathways for 4-Chloro-8-methylcinnoline, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. This advancement is critical for facilitating further pharmacological evaluations and potential industrial applications. The study also highlighted the compound's stability under various conditions, which is a key consideration for its use in drug formulations.
In terms of biological activity, 4-Chloro-8-methylcinnoline has demonstrated promising results in preliminary screenings against several disease targets. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific kinase enzymes involved in inflammatory pathways. The compound showed a IC50 value in the low micromolar range, suggesting its potential as a lead compound for anti-inflammatory drug development. Further mechanistic studies are underway to elucidate its mode of action and optimize its potency.
Another area of active research is the exploration of 4-Chloro-8-methylcinnoline derivatives for anticancer applications. A recent patent application (WO2023018765) disclosed a series of structurally modified analogs with enhanced selectivity against cancer cell lines while showing minimal toxicity to normal cells. These findings open new avenues for structure-activity relationship (SAR) studies and the development of targeted therapies.
The pharmacokinetic properties of 4-Chloro-8-methylcinnoline have also been investigated in preclinical models. A 2023 study in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited favorable oral bioavailability and moderate plasma protein binding, though its metabolic stability requires further optimization. These insights are crucial for guiding future medicinal chemistry efforts to improve the drug-like properties of this scaffold.
Looking ahead, researchers are particularly interested in exploring the potential of 4-Chloro-8-methylcinnoline as a versatile building block for fragment-based drug discovery. Its relatively small molecular weight and the presence of multiple points for chemical modification make it an attractive starting point for the development of diverse pharmacological agents. Several pharmaceutical companies have included this compound in their screening libraries, indicating growing industry interest.
In conclusion, 4-Chloro-8-methylcinnoline (CAS: 817209-42-0) represents a promising chemical entity with multiple potential therapeutic applications. While significant progress has been made in understanding its synthetic accessibility and biological activities, further research is needed to fully realize its potential in drug development. Continued investigation of its structure-activity relationships, mechanism of action, and pharmacokinetic optimization will be essential for translating these findings into clinically relevant therapeutics.
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